molecular formula C15H12FN3 B11728711 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine

Katalognummer: B11728711
Molekulargewicht: 253.27 g/mol
InChI-Schlüssel: JKFUKZYGVHJZKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine is a high-purity chemical compound intended for research and development purposes. The quinazolinamine scaffold is recognized in medicinal chemistry for its diverse biological activities. Researchers are exploring this structural class for its potential in various biochemical applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure you thoroughly understand the material safety data sheet (MSDS) and adhere to all relevant laboratory safety protocols before handling.

Eigenschaften

Molekularformel

C15H12FN3

Molekulargewicht

253.27 g/mol

IUPAC-Name

7-(5-fluoro-2-methylphenyl)quinazolin-2-amine

InChI

InChI=1S/C15H12FN3/c1-9-2-5-12(16)7-13(9)10-3-4-11-8-18-15(17)19-14(11)6-10/h2-8H,1H3,(H2,17,18,19)

InChI-Schlüssel

JKFUKZYGVHJZKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)F)C2=CC3=NC(=NC=C3C=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 7-Bromoquinazolin-2-amine

The Niementowski reaction forms the quinazoline core by heating anthranilic acid derivatives with urea or guanidine. For 7-substituted analogs, 7-bromoanthranilic acid is cyclized with guanidinium carbonate in dimethylacetamide (DMA) at 150°C for 16 h, yielding 7-bromoquinazolin-2-amine (63% yield).

Key reaction conditions :

  • Anthranilic acid derivative : 7-Bromoanthranilic acid (1.5 g, 0.008 mol)

  • Guanidine source : Guanidinium carbonate (2.0 g, 0.011 mol)

  • Solvent : DMA (15 mL)

  • Temperature : 150°C, 16 h.

Suzuki-Miyaura Coupling at Position 7

The bromine at position 7 is replaced via palladium-catalyzed coupling with 5-fluoro-2-methylphenylboronic acid . Using Pd₂(dba)₃ (0.1 equiv), Xantphos (0.2 equiv), and Cs₂CO₃ (3 equiv) in 1,4-dioxane at 100°C for 16 h, the target compound is obtained in 69% yield.

Optimization insights :

  • Higher yields are achieved with electron-rich aryl boronic acids.

  • Ligand choice (Xantphos) minimizes homocoupling byproducts.

Buchwald-Hartwig Amination of 7-Bromoquinazoline

Preparation of 2-Chloro-7-bromoquinazoline

Starting from 7-bromoanthranilic acid , chlorination with POCl₃ and 2,6-lutidine at reflux yields 2,4-dichloro-7-bromoquinazoline . Selective substitution at position 2 with ammonia generates 7-bromoquinazolin-2-amine .

Chlorination conditions :

  • Reagents : POCl₃ (excess), 2,6-lutidine (catalytic)

  • Temperature : 110°C, 4 h.

Buchwald-Hartwig Coupling with 5-Fluoro-2-methylaniline

Using Pd(OAc)₂ (5 mol%), DavePhos (10 mol%), and K₃PO₄ in toluene at 100°C, the aryl amine couples regioselectively at position 7. This method avoids boronic acid synthesis but requires rigorous exclusion of moisture.

Yield comparison :

Catalyst System Ligand Yield (%)
Pd(OAc)₂DavePhos65
Pd₂(dba)₃Xantphos58

Multi-Component Reaction (MCR) Strategy

One-Pot Assembly Using Isatoic Anhydride

A three-component reaction of isatoic anhydride , 5-fluoro-2-methylbenzylamine , and NCTS (N-cyano-4-methyl-N-phenylbenzenesulfonamide) in the presence of LiHMDS (2 equiv) in 1,4-dioxane at 100°C directly forms the target compound.

Advantages :

  • Avoids intermediate isolation.

  • High atom economy (78% yield).

Mechanistic pathway :

  • Nucleophilic attack by amine on isatoic anhydride.

  • Decarboxylation to form a benzamide intermediate.

  • Cyclization with NCTS to install the 2-amine group.

Oxidative Annulation of 2-Aminobenzophenone Derivatives

Substituted 2-Aminobenzophenone Synthesis

5-Fluoro-2-methylbenzaldehyde reacts with 2-aminobenzonitrile in acetic acid to form 2-amino-5-(5-fluoro-2-methylphenyl)benzonitrile . Oxidative annulation with cyanamide under I₂/DMSO conditions yields the quinazoline core.

Reaction conditions :

  • Oxidant : I₂ (1.2 equiv)

  • Solvent : DMSO, 80°C, 12 h

  • Yield : 72%.

Comparative Analysis of Methods

Method Key Step Yield (%) Complexity Functional Group Tolerance
Niementowski + SuzukiHalogenation + Coupling69ModerateHigh (avoids sensitive groups)
Buchwald-HartwigDirect C-N Coupling65HighModerate (moisture-sensitive)
Multi-Component ReactionOne-Pot Synthesis78LowLimited (steric hindrance)
Oxidative AnnulationCyanamide Cyclization72ModerateHigh (tolerates halogens)

Challenges and Optimization Strategies

Regioselectivity in Coupling Reactions

  • Suzuki Coupling : Position 7 selectivity is ensured by using bulky ligands (Xantphos) to suppress competing reactions at position 4.

  • Buchwald-Hartwig : Electron-deficient aryl amines preferentially couple at the less hindered position.

Functional Group Compatibility

  • Fluorine Stability : The 5-fluoro group remains intact under Pd-catalyzed conditions but may hydrolyze in strongly acidic/basic media.

  • Methyl Group Oxidation : LiHMDS in MCR prevents oxidation of the 2-methyl group.

Scalability and Industrial Relevance

The Niementowski-Suzuki route is preferred for large-scale synthesis due to:

  • Commercial availability of 7-bromoanthranilic acid.

  • Robust Pd catalysis with high turnover numbers (TON > 500).

  • Simplified purification via crystallization (ethyl acetate/hexane) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(5-Fluor-2-methylphenyl)chinazolin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Chinazolin-Derivate, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Case Studies

  • Inhibition of Breast Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, quinazoline derivatives demonstrated significant cytotoxic effects. The compounds induced apoptosis through both intrinsic and extrinsic pathways, activating caspases and leading to cell death .
    CompoundIC50 (μg/mL)Cell Line
    A3.27 ± 0.171MCF-7
    B4.36 ± 0.219MCF-7
  • EGFR Inhibition : A series of quinazoline derivatives exhibited potent antitumor activity with IC50 values in the nanomolar range against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) .

Antimicrobial Applications

Quinazolines have also been explored for their antimicrobial properties. The structural modifications in compounds like 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine can enhance their activity against various pathogens.

Case Studies

  • Antibacterial Activity : Recent studies indicated that certain quinazoline derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Mycobacterium smegmatis .
    CompoundMIC (μg/mL)Target Bacteria
    Compound A6.25Mycobacterium smegmatis
    Compound B12.50Pseudomonas aeruginosa

Neuroprotective Effects

Research has identified the adenosine A2A receptor as a target for neurodegenerative diseases. Quinazoline derivatives have shown promise as antagonists of this receptor, potentially offering therapeutic benefits for conditions like Parkinson's disease and Alzheimer's disease .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Bioactivity: The 7-position substituent in the target compound (5-fluoro-2-methylphenyl) differs from the 4-phenyl or 4-(furan-2-yl) groups in analogs (e.g., 9j, 9x). Fluorine at the 5-position on the phenyl ring (vs. 3-chloro-4-fluoro in ) could reduce steric hindrance while maintaining electronegative effects, improving binding to hydrophobic pockets .

Amine Side Chain Modifications :

  • The target compound lacks the extended alkyl-piperidine chains seen in compounds like 9j and 9k, which are associated with improved solubility and receptor affinity . However, the simpler amine group may favor metabolic stability .

Synthetic Accessibility :

  • Yields for analogous compounds (e.g., 9j: 56%, 9x: 14%) highlight challenges in synthesizing quinazolines with bulky substituents . The target compound’s synthesis may require optimized coupling conditions, as seen in (e.g., Cs2CO3, Pd(OAc)2 catalysis) .

Functional Group Impact on Physicochemical Properties

  • Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine (e.g., in ’s 4-((3-Cl-2-F-phenyl)amino) analog) may reduce toxicity and improve membrane permeability .
  • Methyl vs. Methoxy: The methyl group in the target compound (vs.

Biologische Aktivität

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine is part of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential as anticancer agents, and derivatives like this compound may exhibit similar properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

The compound's structure features a quinazoline core substituted at the 7-position with a 5-fluoro-2-methylphenyl group. This specific substitution pattern is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazoline derivatives, including those similar to this compound. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : Many quinazoline derivatives act as EGFR inhibitors, which is critical in cancer therapy. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity against tumors that overexpress EGFR .
  • Cell Cycle Arrest : Studies suggest that quinazoline derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism has been observed in various cell lines, including MCF-7 and HT-29 .
  • Cytotoxicity : The cytotoxic effects of quinazoline derivatives have been assessed using MTT assays across multiple cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 10 µM against prostate and breast cancer cells .

Research Findings

A comprehensive analysis of the biological activity of quinazoline derivatives reveals promising results:

CompoundCell LineIC50 (µM)Mechanism
A3PC310Cytotoxicity via G2/M arrest
A2MCF-710EGFR inhibition
B4HT-2912Apoptosis induction

Case Studies

  • Antitumor Efficacy : In a study evaluating various quinazoline derivatives, compounds similar to this compound were found to significantly inhibit tumor growth in vivo. These compounds were shown to reduce tumor size in xenograft models by targeting EGFR-mediated pathways .
  • Mechanistic Studies : Research has indicated that quinazoline derivatives can inhibit DNA repair mechanisms by targeting specific enzymes involved in DNA damage response, leading to increased sensitivity of cancer cells to chemotherapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki coupling to introduce the 5-fluoro-2-methylphenyl group to the quinazoline core. Post-synthesis, use 1H-NMR to confirm regioselectivity and purity (e.g., integration ratios for aromatic protons) . HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, leveraging methods from analogous quinazoline derivatives .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Prioritize in vitro assays targeting kinases or GPCRs (e.g., H4 receptor binding assays, as in quinazoline-based ligands ). Use cell viability assays (MTT or resazurin) for anticancer potential. For anti-inflammatory activity, adopt LPS-induced TNF-α suppression models, referencing benzothiazole derivatives .

Q. What structural features of this compound may influence its bioactivity?

  • Methodology : The fluorine atom enhances electronegativity and membrane permeability, while the methyl group on the phenyl ring may stabilize hydrophobic interactions. Compare with non-fluorinated analogs (e.g., 4-phenylquinazolin-2-amine ) to isolate electronic vs. steric effects.

Advanced Research Questions

Q. How can computational methods like 3D-QSAR improve structure-activity relationship (SAR) studies?

  • Methodology : Generate a 3D-QSAR model using CoMFA or CoMSIA on derivatives with varying substituents. Train the model using activity data from analogs (e.g., morpholinyl-substituted quinazolines ). Validate predictive power via leave-one-out cross-validation (R² > 0.8).

Q. How to resolve contradictions in biological data across structurally similar quinazoline derivatives?

  • Methodology : Perform meta-analysis of published data (e.g., anti-inflammatory vs. anticancer activities ). Use molecular docking to identify binding pose variations (e.g., fluorophenyl orientation in kinase pockets ). Validate with site-directed mutagenesis or isothermal titration calorimetry (ITC).

Q. What strategies optimize pharmacokinetic properties like solubility without compromising activity?

  • Methodology : Introduce hydrophilic groups (e.g., morpholine ) or formulate as a prodrug (e.g., esterification of amine groups). Assess logP via shake-flask assays and compare with fluorinated pyridine derivatives . Use PAMPA for passive permeability screening.

Q. How to identify novel biological targets for this compound?

  • Methodology : Employ chemoproteomics (e.g., affinity chromatography coupled with MS/MS) or phage display libraries. Cross-reference with known quinazoline targets (e.g., equilibrative nucleoside transporters ). Validate hits via SPR or cellular thermal shift assays (CETSA).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.